N-(4-fluorophenyl)-3-(2-(trifluoromethyl)benzamido)furo[3,2-b]pyridine-2-carboxamide
Description
This compound features a fused furo[3,2-b]pyridine core substituted with a 4-fluorophenyl group at position 2 and a 2-(trifluoromethyl)benzamido moiety at position 2. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the fluorophenyl moiety contributes to π-π stacking interactions in biological targets.
Properties
IUPAC Name |
N-(4-fluorophenyl)-3-[[2-(trifluoromethyl)benzoyl]amino]furo[3,2-b]pyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H13F4N3O3/c23-12-7-9-13(10-8-12)28-21(31)19-18(17-16(32-19)6-3-11-27-17)29-20(30)14-4-1-2-5-15(14)22(24,25)26/h1-11H,(H,28,31)(H,29,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNJVQCIVVZJJFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=C(OC3=C2N=CC=C3)C(=O)NC4=CC=C(C=C4)F)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H13F4N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-fluorophenyl)-3-(2-(trifluoromethyl)benzamido)furo[3,2-b]pyridine-2-carboxamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure that includes a furo[3,2-b]pyridine core, which is known for its biological activity. The presence of fluorine substituents enhances lipophilicity and may influence the compound's interaction with biological targets.
Antitumor Activity
Recent studies have indicated that compounds similar to N-(4-fluorophenyl)-3-(2-(trifluoromethyl)benzamido)furo[3,2-b]pyridine-2-carboxamide exhibit significant antitumor properties. For instance:
- In vitro studies demonstrated that related compounds inhibited the proliferation of various cancer cell lines, including HeLa and HCT116, with IC50 values ranging from 0.36 µM to 1.8 µM for cyclin-dependent kinases (CDK) .
- Mechanism of Action : These compounds often act as CDK inhibitors, disrupting cell cycle progression and inducing apoptosis in tumor cells.
| Compound | Target | IC50 (µM) | Cell Lines |
|---|---|---|---|
| Example A | CDK2 | 0.36 | HeLa |
| Example B | CDK9 | 1.8 | HCT116 |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Screening against Mycobacterium tuberculosis showed promising results, indicating potential as an antitubercular agent .
- Compounds with similar structures have demonstrated efficacy against various bacterial strains, suggesting a broad-spectrum antimicrobial potential.
Case Studies
-
Case Study on Antitumor Efficacy :
- A study focused on the effects of N-(4-fluorophenyl)-3-(2-(trifluoromethyl)benzamido)furo[3,2-b]pyridine-2-carboxamide on human cancer cell lines revealed that the compound could significantly reduce cell viability at micromolar concentrations. This effect was attributed to its ability to inhibit key signaling pathways involved in cell proliferation.
-
Case Study on Antimicrobial Properties :
- In a recent investigation, this compound was part of a library screened for activity against Mycobacterium tuberculosis. The results showed that it effectively inhibited bacterial growth, highlighting its potential as a lead compound for further development in tuberculosis treatment.
Comparison with Similar Compounds
Structural Analogues and Core Heterocycle Variations
(a) N-(4-Fluoro-2-methylphenyl)-6-(2-furyl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide
- Key Differences :
- Replaces the furo[3,2-b]pyridine core with an oxazolo[5,4-b]pyridine ring.
- Substitutes the 4-fluorophenyl group with a 4-fluoro-2-methylphenyl moiety.
- Lacks the trifluoromethylbenzamido group.
- The methyl group on the phenyl ring may reduce steric hindrance but increase metabolic susceptibility compared to the target compound .
(b) 2-(4-Fluorophenyl)-N-methyl-5-(3-((1-methylcyclopropyl)carbamoyl)phenyl)-6-((2,2,2-trifluoroethyl)amino)furo[2,3-b]pyridine-3-carboxamide
- Key Differences: Utilizes a furo[2,3-b]pyridine core (positional isomer of the target compound). Incorporates a trifluoroethylamino group at position 6 and a methylcyclopropyl carbamoyl substituent.
- Implications: The furo[2,3-b]pyridine core may alter binding pocket compatibility in biological targets.
(c) N-(4-Fluorophenyl)-2-[3-(trifluoromethyl)phenoxy]nicotinamide
- Key Differences: Replaces the furo[3,2-b]pyridine core with a nicotinamide scaffold. Substitutes the benzamido group with a phenoxy linker.
- The nicotinamide scaffold may confer different pharmacokinetic properties, such as faster clearance .
Functional Group and Substituent Analysis
Note: Values estimated based on structural features; experimental data are unavailable in the evidence.
Pharmacological and Physicochemical Properties
- Metabolic Stability: Fluorine atoms in the target compound and ’s derivative may slow oxidative metabolism, extending half-life compared to non-fluorinated analogues .
- Target Affinity :
- The furo[3,2-b]pyridine core in the target compound may offer superior π-π stacking in kinase binding pockets compared to oxazolo or nicotinamide scaffolds .
Q & A
Q. Characterization :
- NMR (1H/13C) : Confirms proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm) and carbon frameworks .
- HPLC : Assesses purity (>98% required for biological assays) .
- Mass Spectrometry : Validates molecular ion peaks (e.g., [M+H]+ at m/z 492.1) .
How do the fluorophenyl and trifluoromethyl groups influence biological activity?
Basic Research Question
- Fluorophenyl Group : Enhances metabolic stability and membrane permeability due to fluorine’s electronegativity and lipophilicity. It may also engage in halogen bonding with target proteins .
- Trifluoromethyl Group : Increases binding affinity to hydrophobic pockets in enzymes (e.g., kinase ATP-binding sites) and improves pharmacokinetic properties .
Methodological Insight : - Use isothermal titration calorimetry (ITC) to quantify binding thermodynamics .
- Compare analogs (e.g., 4-chlorophenyl vs. 4-fluorophenyl) in enzyme inhibition assays to isolate fluorine-specific effects .
How can reaction conditions be optimized to improve synthesis yield?
Advanced Research Question
Key Variables :
| Parameter | Optimization Strategy | Reference |
|---|---|---|
| Solvent | Replace DMF with acetonitrile to reduce side reactions in cyclization steps | |
| Temperature | Lower cyclization temperature (80°C → 60°C) to prevent decomposition | |
| Catalysts | Use Pd(OAc)₂/Xantphos for Suzuki-Miyaura coupling (improves cross-coupling efficiency) | |
| Validation : Monitor intermediates via TLC and optimize quenching times to minimize byproducts . |
What strategies are recommended for structure-activity relationship (SAR) studies?
Advanced Research Question
Core Modifications :
- Replace furopyridine with thieno[2,3-b]pyridine to assess heterocycle impact on potency .
- Introduce electron-withdrawing groups (e.g., -NO₂) to the benzamido moiety to enhance electrophilic interactions .
Functional Group Variations :
- Test 3-methoxyphenyl vs. 3-trifluoromethylphenyl in the pyrazole ring to evaluate steric vs. electronic effects .
Biological Assays :
- Screen analogs against cancer cell lines (e.g., MCF-7, HepG2) with IC₅₀ determination via MTT assays .
How should researchers resolve contradictions in biological activity data?
Advanced Research Question
Case Example : Discrepancies in IC₅₀ values across studies may arise from assay conditions (e.g., serum concentration, incubation time).
Methodology :
Standardize Assays : Use identical cell lines, serum-free media, and 72-hour incubation .
Control for Solubility : Pre-dissolve compounds in DMSO (<0.1% final concentration) to avoid aggregation .
Validate Targets : Employ siRNA knockdown to confirm on-target effects (e.g., EGFR inhibition) .
What computational approaches predict pharmacokinetics and toxicity?
Advanced Research Question
ADME Prediction :
- Use SwissADME to calculate logP (target: 2–4 for oral bioavailability) and PAINS filters to exclude promiscuous binders .
Docking Studies :
- Model interactions with CYP3A4 (major metabolizing enzyme) using AutoDock Vina to predict metabolic hotspots .
Toxicity Profiling :
- Apply ProTox-II to assess hepatotoxicity risks (e.g., mitochondrial dysfunction alerts) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
